molecular formula C21H20FN3O3S2 B6555878 N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040654-15-6

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No. B6555878
CAS RN: 1040654-15-6
M. Wt: 445.5 g/mol
InChI Key: YLMLPIANLHYHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic compound with potential applications in the pharmaceutical industry. It is a member of the thiophene family of compounds, which are characterized by their sulfur-containing five-membered ring structure. N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been found to have a variety of biological and pharmacological activities, including anti-inflammatory, anti-cancer, anti-tumor, anti-ulcer, and anti-microbial activities.

Scientific Research Applications

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been studied for its potential applications in the pharmaceutical industry. It has been found to have anti-inflammatory, anti-cancer, anti-tumor, anti-ulcer, and anti-microbial activities. It has also been studied for its potential use as an anti-diabetic agent, a neuroprotective agent, and an anti-allergy agent. Furthermore, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, anti-tumor, anti-ulcer, and anti-microbial activities. In addition, it has been found to have neuroprotective, anti-diabetic, and anti-allergy activities. Furthermore, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available from commercial sources. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is that it is not soluble in water and must be dissolved in organic solvents for use in experiments.

Future Directions

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide has potential applications in the pharmaceutical industry. Future research should focus on further characterizing the biochemical and physiological activities of this compound, as well as exploring its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research should focus on optimizing the synthesis of this compound, as well as exploring its potential use as an anti-diabetic agent, a neuroprotective agent, and an anti-allergy agent. Finally, further research should focus on exploring the potential applications of this compound in other areas, such as agriculture and biotechnology.

Synthesis Methods

N-(4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-fluorophenylthiophene-2-carboxylic acid with 4-phenylpiperazine-1-sulfonyl chloride to form the corresponding amide. The second step involves the condensation of the amide with 4-fluorophenyl isocyanate to form the desired product. The final step involves the hydrolysis of the product to yield the desired compound.

properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c22-16-6-8-17(9-7-16)23-21(26)20-19(10-15-29-20)30(27,28)25-13-11-24(12-14-25)18-4-2-1-3-5-18/h1-10,15H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMLPIANLHYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.